what are the physicochemical properties of N-propylpyridinium ionic liquids
what are the physicochemical properties of N-propylpyridinium ionic liquids
An In-depth Technical Guide to the Physicochemical Properties of N-Propylpyridinium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-propylpyridinium based ionic liquids (ILs). Ionic liquids in this class are noted for their tunable properties, making them promising candidates for applications ranging from "green" solvents in synthesis to electrolytes in electrochemical devices.[1] This document details their synthesis, thermal stability, density, viscosity, and conductivity, supported by experimental data and methodologies.
Core Physicochemical Properties
The properties of N-propylpyridinium ILs are fundamentally determined by the interplay between the N-propylpyridinium cation and the chosen anion.[2] General trends show that increasing the bulkiness of the cation can decrease density, while the nature of the anion has a significant impact on thermal stability and conductivity.[2]
Data Summary
The following table summarizes key physicochemical data for several N-propylpyridinium ionic liquids.
| Ionic Liquid | Abbreviation | Density (g/cm³) @ T(K) | Viscosity (mPa·s) @ T(K) | Conductivity (mS/cm) @ T(K) | Decomposition Temp (°C) | Melting Point (°C) | Reference |
| N-propylpyridinium Bromide | [[N-propylPyr]][Br] | Not Reported | Not Reported | Not Reported | > 200 | 104-106 | --INVALID-LINK-- |
| N-propylpyridinium Hexafluorophosphate | [[N-propylPyr]][PF6] | Not Reported | Not Reported | Not Reported | > 300 | 75-77 | --INVALID-LINK-- |
| 3-methyl-1-propylpyridinium bis(trifluoromethylsulfonyl)imide | [[C3mpy]][NTf2] | 1.4428 @ 293.15 | Not Reported | Not Reported | Not Reported | Not Reported | --INVALID-LINK--, --INVALID-LINK-- |
| N-propylpyridinium Rheniumate | [[N-propylPyr]][ReO4] | 2.016 @ 293.15 | Not Reported | Not Reported | Not Reported | Not Reported | --INVALID-LINK-- |
Note: Data for viscosity and conductivity of specific N-propylpyridinium ILs are not widely reported in the cited literature. General trends for pyridinium ILs suggest that viscosity increases with cation size and conductivity is heavily influenced by both ion mobility and the size of the anion.[3]
Structure-Property Relationships
The molecular structure of the constituent ions dictates the macroscopic physicochemical properties of the ionic liquid. The diagram below illustrates the key relationships between the N-propylpyridinium cation, the associated anion, and the resulting bulk properties.
Caption: Logical flow of how cation and anion characteristics influence key bulk properties.
Experimental Protocols
Accurate characterization of N-propylpyridinium ILs requires standardized experimental protocols. The methodologies for determining key properties are detailed below.
Synthesis of N-propylpyridinium Halides
A common synthesis route involves the quaternization of pyridine with a propyl halide.
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Workflow:
Caption: General workflow for the synthesis of N-propylpyridinium bromide.
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Detailed Steps:
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Reaction Setup: Equimolar amounts of pyridine and 1-bromopropane are dissolved in a solvent like acetonitrile and refluxed for 24-48 hours.
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Product Isolation: After cooling, the product is often precipitated by adding a non-polar solvent such as diethyl ether.
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Purification: The resulting solid is filtered, washed multiple times with the precipitating solvent to remove unreacted starting materials, and then dried under high vacuum to remove residual volatiles.
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Anion Exchange (for other ILs): To synthesize ILs with different anions (e.g., PF₆⁻, NTf₂⁻), the resulting N-propylpyridinium bromide is reacted with a salt of the desired anion (e.g., LiNTf₂, KPF₆) in a suitable solvent, followed by separation and purification steps to isolate the final ionic liquid.
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Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of ILs.[4][5]
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Instrumentation: A thermogravimetric analyzer is used.
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Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the ionic liquid is placed in a TGA pan (e.g., platinum or alumina).[6]
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The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere, typically inert nitrogen, to prevent oxidative degradation.[6]
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The mass of the sample is recorded as a function of temperature.
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The decomposition temperature (Td) is often reported as the onset temperature of mass loss or the temperature at which 5% or 10% mass loss occurs.[5] It is important to note that long-term stability may be significantly lower than the decomposition temperature determined by fast-scan TGA.[7]
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Density Measurement
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Instrumentation: A vibrating tube densimeter is commonly used for high-precision measurements.
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Methodology:
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The instrument is calibrated using two standards of known density, such as dry air and ultrapure water.
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The sample is injected into the oscillating U-tube.
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The density is calculated from the oscillation period of the tube, which changes based on the mass of the sample within it.
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Measurements are typically performed over a range of temperatures, controlled by a Peltier system.[8]
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Viscosity Measurement
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Instrumentation: A cone-and-plate or parallel-plate rheometer, or a falling-ball viscometer.
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Methodology (Rheometer):
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A small sample of the ionic liquid is placed between the plates.
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The temperature is precisely controlled.
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One plate is rotated at a set shear rate, and the resulting torque (resistance to flow) is measured.
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The viscosity is calculated from the shear stress and shear rate relationship. The temperature dependence of viscosity for ILs is often described by the Vogel-Tammann-Fulcher (VTF) equation.[9]
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Conductivity Measurement
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Instrumentation: A conductivity meter with a temperature-controlled conductivity cell.
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Methodology:
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The conductivity cell is calibrated with standard solutions of known conductivity (e.g., KCl solutions).
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The cell is filled with the ionic liquid sample, ensuring no air bubbles are present.
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The impedance of the sample is measured at a specific frequency (often in the kHz range) across a range of temperatures.
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The ionic conductivity is calculated from the measured resistance and the cell constant. The mobility of the individual ions is a primary factor influencing conductivity.[10]
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References
- 1. escholarship.org [escholarship.org]
- 2. Physico-Chemical Properties of Ionic Liquids [ilschem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
